2-Bromo-3,5-dimethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

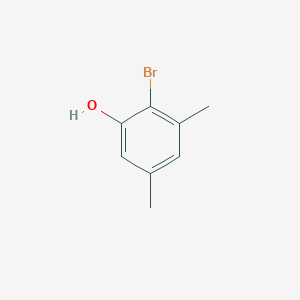

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGMCSGCDWVXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125237-08-3 | |

| Record name | 2-bromo-3,5-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and reactivity of 2-Bromo-3,5-dimethylphenol.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern—a hydroxyl group, a bromine atom, and two methyl groups on a benzene ring—offers a rich landscape for chemical transformations. The interplay between the activating hydroxyl and methyl groups and the deactivating but ortho-, para-directing bromine atom defines its reactivity profile. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical behavior of this compound, offering field-proven insights for its application in research and development, particularly in the synthesis of complex molecular architectures and potential drug candidates.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | ChemScene[1] |

| Molecular Weight | 201.06 g/mol | ChemScene[1] |

| CAS Number | 125237-08-3 | ChemScene[1] |

| Appearance | White to light yellow powder/crystal | Inferred from similar compounds |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| logP | 2.77 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.[1]

| Hazard Class | GHS07 | ChemScene[1] |

| Signal Word | Warning | ChemScene[1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | ChemScene[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | ChemScene[1] |

Handling Recommendations: Use in a well-ventilated area, preferably a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[2]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is through the electrophilic bromination of its precursor, 3,5-dimethylphenol (3,5-xylenol). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. Their combined effect directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Caption: Synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is adapted from general procedures for the bromination of phenols.[6][7]

-

Dissolution: Dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath to control the exothermicity of the reaction.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred reaction mixture. The characteristic reddish-brown color of bromine should dissipate as it is consumed. The addition rate should be controlled to maintain the temperature below 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into cold water. If excess bromine is present, it can be neutralized by adding a few drops of aqueous sodium thiosulfate solution until the color disappears.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.

Reactions of the Hydroxyl Group

The acidic proton of the hydroxyl group can be easily deprotonated by a base to form a phenoxide. This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis or esterification.[8]

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is highly activated towards further electrophilic substitution due to the potent ortho-, para-directing hydroxyl group and the two methyl groups. The existing bromine atom is a deactivator but also an ortho-, para-director. The primary sites for subsequent substitution are the C4 and C6 positions. For instance, further bromination under harsh conditions leads to polybrominated products. The reaction of 3,5-dimethylphenol with excess bromine to yield 2,4,6-tribromo-3,5-dimethylphenol demonstrates the high reactivity of the activated ring.[6][9]

Caption: Mechanism of further bromination at the C4 position.

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are typically resistant to nucleophilic substitution.[10] The C(sp²)-Br bond is strong, and the electron-rich aromatic ring repels nucleophiles. NAS reactions on this compound would require harsh conditions (high temperature/pressure) or a mechanism involving a benzyne intermediate under the influence of a very strong base.[11][12] The absence of strong electron-withdrawing groups ortho or para to the bromine makes the standard addition-elimination mechanism unfavorable.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This is arguably its most valuable application in modern synthetic chemistry. Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. This capability is crucial for building molecular complexity.[13] For example, a Suzuki coupling can be used to introduce a new aryl or vinyl group.

Caption: General schematic for a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Halogenated phenols are important building blocks in medicinal chemistry. The bromine atom can act as a handle for further functionalization via cross-coupling, while the phenol moiety is a common feature in many bioactive molecules. Thiophene derivatives, synthesized using similar coupling strategies, have shown applications as therapeutic agents.[13][14] The specific substitution pattern of this compound can be exploited to synthesize libraries of compounds for screening against biological targets, such as kinases or enzymes like 5-lipoxygenase, which are relevant in inflammation.[15]

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is straightforward from 3,5-dimethylphenol, and its reactivity is well-defined. While the phenolic hydroxyl and activated aromatic ring allow for classical phenol and electrophilic substitution chemistry, the true synthetic power of this molecule lies in the utility of the carbon-bromine bond as a key anchor point for modern palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable tool for medicinal chemists and material scientists in the rational design and synthesis of novel, high-value molecules.

References

-

ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

-

Ahmad, R., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 60. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hartshorn, M. P., et al. (1972). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Journal of the Chemical Society, Perkin Transactions 2, 1318-1322. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.

-

ResearchGate. (n.d.). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-dimethylhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Pendidikan Kimia. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,6-dimethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2025). Development of eugenol derivatives with 5-LOX inhibitory activity. PMC. Retrieved from [Link]

-

YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

-

Quora. (2023). What is the structure of the possible products in order of decreasing yield from the reaction of 3- bromo- 2,3- dimethyl pentane with ethanolic solution of KOH?. Retrieved from [Link]

-

PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-dimethylphenol.

Sources

- 1. chemscene.com [chemscene.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.ca [fishersci.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 2-Bromo-3,5-dimethylphenol.

An In-Depth Technical Guide to 2-Bromo-3,5-dimethylphenol for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's molecular structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application as a versatile building block.

Core Compound Identification and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a phenol backbone. The strategic placement of two methyl groups, a hydroxyl group, and a bromine atom makes it a valuable precursor for creating complex molecular architectures.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 125237-08-3 | , |

| Molecular Formula | C₈H₉BrO | , |

| Molecular Weight | 201.06 g/mol | , |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Brom-5-oxy-m-xylol | |

| SMILES | CC1=CC(=C(C(=C1)O)Br)C |

The molecular architecture is defined by a benzene ring substituted at positions 1, 2, 3, and 5. The hydroxyl (-OH) and bromine (-Br) substituents are ortho to each other, a relationship that influences the compound's reactivity and intramolecular interactions. The methyl groups at positions 3 and 5 are meta to the hydroxyl group.

Caption: Molecular structure of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | |

| LogP | 2.77 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 |

Anticipated Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show distinct signals: a singlet for the hydroxyl proton (variable shift), two singlets for the non-equivalent aromatic protons, and two singlets for the two methyl groups.

-

¹³C NMR: The spectrum should display eight unique carbon signals: six for the aromatic ring (four substituted, two unsubstituted) and two for the methyl groups.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the O-H stretch (broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), alkyl C-H stretches (~2850-2960 cm⁻¹), and C-Br stretch in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Synthesis and Mechanistic Rationale

The most direct and logical synthesis of this compound is via the electrophilic aromatic substitution of its precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating, ortho-, para-director. Since the para position is blocked, substitution is directed to the ortho positions (2, 4, and 6). The steric hindrance from the adjacent methyl group at position 3 and the hydroxyl group at position 1 favors bromination at the less hindered C-2 and C-6 positions. Careful control of reaction conditions is crucial to achieve selective monobromination.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the selective bromination of activated phenols.[1][2]

-

Dissolution: Dissolve 1 equivalent of 3,5-dimethylphenol in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath (0 °C).

-

Bromination: Slowly add a solution of 1 equivalent of bromine (Br₂) dissolved in the same solvent to the flask dropwise over 30-60 minutes. The slow addition and low temperature are critical to prevent over-bromination and control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, offering two primary sites for synthetic modification: the phenolic hydroxyl group and the carbon-bromine bond. This dual reactivity makes it a highly valuable building block.

Reactions at the Hydroxyl Group

The phenolic -OH group can undergo standard transformations such as O-alkylation (e.g., Williamson ether synthesis) or esterification. These modifications are often employed in medicinal chemistry to modulate a compound's solubility, lipophilicity, and metabolic stability.

Reactions at the Carbon-Bromine Bond: A Gateway to Complexity

The aryl bromide is the most synthetically versatile feature of the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern drug discovery.[3][4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the synthesis of biaryl structures. Halophenols are common substrates in these reactions.[5]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing a vast number of pharmacologically active compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The reactivity of aryl bromides in these transformations is generally higher than that of aryl chlorides, often allowing for milder reaction conditions and broader substrate scope.[3]

Caption: Potential synthetic transformations of this compound.

The strategic placement of substituents on the this compound scaffold allows for the generation of diverse molecular libraries. By leveraging cross-coupling chemistry, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds in the pursuit of new therapeutic agents.[4]

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. The following information is based on available GHS classifications.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure, characterized by strategically positioned reactive sites, makes it an ideal building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, in particular, provides a robust platform for generating novel compounds for applications in drug discovery, materials science, and fine chemical manufacturing. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in advanced research and development projects.

References

-

PrepChem. Preparation of 2,4,6-tribromo-3,5-dimethylphenol. [Link]

-

PrepChem. Preparation of 3,5-dimethylphenol. [Link]

- Google Patents. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.

-

ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Bromo-3,5-dimethylphenol as a Versatile Building Block in Complex Molecule Synthesis

Abstract

2-Bromo-3,5-dimethylphenol is a strategically functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for further derivatization or directing influence, and two methyl groups that modulate solubility and steric properties—makes it an invaluable precursor for complex molecular architectures. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of its synthesis, core reactivity, and application in constructing high-value molecules, particularly through transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists to leverage this versatile synthon in their research endeavors.

Introduction: The Strategic Value of this compound

In the landscape of chemical synthesis, "building blocks" are foundational molecules from which more complex structures are assembled.[1] An ideal building block offers a combination of stability, predictable reactivity, and versatile functional handles. This compound exemplifies these traits. The aryl bromide functionality serves as a robust and reliable anchor point for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision.[2][3] This capability is the cornerstone of modern drug discovery and materials science, allowing for the modular assembly of complex scaffolds.[4]

The presence of the phenolic hydroxyl group and the meta-directing methyl groups provides additional layers of synthetic utility. The hydroxyl group can be used as a synthetic handle for etherification or esterification, and its electronic influence is critical during the synthesis of the building block itself. This combination of functionalities allows for a multi-dimensional approach to molecular design, making this compound a key intermediate in the synthesis of bioactive compounds, including potential antioxidant and anticancer agents.[5][6]

Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's physical properties are paramount for successful and safe experimentation.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 125237-08-3 | [7] |

| Molecular Formula | C₈H₉BrO | [7] |

| Molecular Weight | 201.06 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | Data not widely available for this specific isomer; the related 4-bromo isomer melts at 113-115 °C. | [9] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [10] |

Safety and Handling: this compound is classified as a hazardous substance.[7]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood using appropriate PPE, including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The synthesis of this compound is typically achieved via a regioselective electrophilic aromatic substitution on its precursor, 3,5-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The positions ortho to the powerful hydroxyl activator (positions 2, 4, 6) are the most nucleophilic. Since positions 3 and 5 are occupied, bromination is directed to one of the available ortho/para positions.

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. [11]The reactivity order for halogens is I > Br > Cl, making aryl bromides an excellent balance of reactivity and stability. [3]* Transmetalation: The organic group (R') from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide. [11]* Reductive Elimination: The two organic fragments (Ar and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst. [11]

Applications as a Building Block: Key Transformations and Protocols

The true power of this compound is realized when it is used in reactions that build molecular complexity. Below are protocols for its most common and impactful transformations.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This reaction is one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals. [3]

Protocol: Synthesis of a 2-Aryl-3,5-dimethylphenol

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Expert Insight: The choice of catalyst and ligand is crucial. For sterically hindered substrates, more complex ligands like SPhos or XPhos may be required to achieve high yields. 3. Solvent and Degassing: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degas the resulting mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to obtain the target biaryl product.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction is indispensable for synthesizing arylamines, a key functional group in a vast number of bioactive molecules. Protocol: Synthesis of a 2-(Arylamino)-3,5-dimethylphenol

-

Inert Atmosphere: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., BINAP or Xantphos) (1-5 mol% Pd).

-

Causality: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine and a bulky, electron-rich phosphine ligand to facilitate the crucial reductive elimination step.

-

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Heating: Seal the reaction vessel and heat to 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, quench carefully by adding saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Case Study: A Pathway to Bioactive Bromophenol Derivatives

Building on the core transformations, this compound can be elaborated into more complex structures with potential biological activity, such as the derivatives explored for antioxidant and anticancer properties. [5][12]The following pathway illustrates this potential.

This theoretical pathway demonstrates a logical sequence:

-

Scaffold Construction: A Suzuki coupling is first employed to build the core biaryl skeleton, leveraging the reactivity of the C-Br bond.

-

Functional Group Modification: The phenolic hydroxyl group, which was a spectator in the first step, is then used as a nucleophile in a Williamson ether synthesis to add another layer of diversity.

This stepwise approach, utilizing orthogonal reactive sites, is a hallmark of efficient and modern organic synthesis.

Conclusion

This compound is far more than a simple halogenated phenol; it is a sophisticated and versatile platform for the construction of complex molecular architectures. Its true value lies in the predictable and high-yielding reactivity of its aryl bromide handle in palladium-catalyzed cross-coupling reactions, which provides a gateway to diverse chemical space. By understanding its synthesis, reactivity, and the robust protocols for its use, researchers can effectively employ this building block to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

PrepChem. Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Available from: [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]

-

Gao, W. et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available from: [Link]

-

TÜRKMEN, H. et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. TURKISH JOURNAL OF CHEMISTRY. Available from: [Link]

-

ResearchGate. Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Available from: [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

-

PubChem. 4-Bromo-3,5-dimethylphenol. Available from: [Link]

-

PubChem. 2-Bromo-3,6-dimethylphenol. Available from: [Link]

-

PrepChem. Preparation of 3,5-dimethylphenol. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]

-

University of Illinois Urbana-Champaign. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. News Bureau. Available from: [Link]

-

Organic Syntheses. erythro-2-BROMO-1,2-DIPHENYLETHANOL. Available from: [Link]

-

Chemistry LibreTexts. Reactivity of Phenols. Available from: [Link]

-

TimTec eChemStore. 4-bromo-3,5-dimethylphenol. Available from: [Link]

- Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.

-

PubChem. 2-Bromo-3,5-dimethylhexane. Available from: [Link]

-

MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Available from: [Link]

-

Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available from: [Link]

-

MDPI. Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. Available from: [Link]

-

PubChem. 2-Bromo-5-methylphenol. Available from: [Link]

Sources

- 1. emolecules.com [emolecules.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New set of chemical building blocks makes complex 3D molecules in a snap | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. 125237-08-3|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Reactions of 2-Bromo-3,5-dimethylphenol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Bromo-3,5-dimethylphenol, a versatile building block with significant potential in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural outlines but also the underlying scientific principles and practical insights to empower effective laboratory application.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound featuring a strategically positioned bromine atom and two methyl groups on a phenol scaffold. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the hydroxyl and methyl groups influences the electronic and steric environment of the aromatic ring, while the bromine atom serves as a versatile handle for a variety of cross-coupling and substitution reactions. These characteristics make this compound a molecule of interest for the construction of novel chemical entities with potential applications in pharmaceuticals and materials science.

Part 1: Synthesis of this compound

The primary and most direct route to this compound is through the electrophilic aromatic substitution of its precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to the substitution pattern of 3,5-dimethylphenol, the para position is already occupied by a methyl group, and the two ortho positions (2 and 6) are sterically hindered by the adjacent methyl groups. This steric hindrance favors mono-bromination at the less hindered ortho position.

Foundational Precursor: Synthesis of 3,5-Dimethylphenol

A reliable supply of the starting material, 3,5-dimethylphenol, is crucial. While commercially available, understanding its synthesis provides deeper insight into the overall process. One established method involves the aromatization of isophorone.[1] Other routes, such as those starting from xylene, have also been developed.[2] A classical laboratory preparation involves the treatment of 3,5-dimethylcyclohex-2-en-1-one with bromine in glacial acetic acid, followed by heating to induce aromatization through the evolution of hydrobromic acid.[3]

Key Synthesis: Electrophilic Bromination of 3,5-Dimethylphenol

The direct bromination of 3,5-dimethylphenol is the most common method for preparing this compound. The choice of brominating agent and reaction conditions is critical to control selectivity and minimize the formation of poly-brominated byproducts.

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation. N-Bromosuccinimide (NBS) can also be used, often offering milder reaction conditions and improved selectivity.

-

Solvent: A non-polar aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically employed to dissolve the reactants and facilitate the reaction.

-

Temperature Control: The bromination of phenols is an exothermic reaction. Maintaining a low temperature during the addition of the brominating agent is crucial to prevent over-reaction and the formation of undesired isomers and poly-brominated products.

-

Stoichiometry: Careful control of the stoichiometry, typically using a slight excess of the brominating agent, ensures complete conversion of the starting material while minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylphenol | 122.16 | 10.0 g | 0.0818 |

| Bromine | 159.81 | 13.1 g (4.2 mL) | 0.0820 |

| Dichloromethane | 84.93 | 100 mL | - |

| Sodium thiosulfate (sat. aq.) | - | As needed | - |

| Sodium bicarbonate (sat. aq.) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.0818 mol) of 3,5-dimethylphenol in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of 13.1 g (4.2 mL, 0.0820 mol) of bromine in 20 mL of dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Part 2: Key Reactions of this compound

The bromine atom on the aromatic ring of this compound serves as a key functional group for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[4] This reaction is widely used to form biaryl linkages, which are common motifs in pharmaceuticals.[5]

Sources

Hazard Management & Operational Protocol: 2-Bromo-3,5-dimethylphenol

Document Control:

-

Synonyms: 4-Bromo-5-hydroxy-m-xylene; 2-Bromo-3,5-xylenol

-

Document Type: Technical Safety Guide (Level 3 Biosafety/Chemical Handling)

Chemical Profile & Critical Hazards[4]

Substance Identification

This compound is a halogenated phenolic derivative utilized primarily as an intermediate in the synthesis of biologically active heterocycles (e.g., thiophene derivatives for antithrombotic applications) and Suzuki-Miyaura cross-coupling reactions.[1][3] Its structural combination of a phenolic hydroxyl group and an aryl bromide moiety necessitates handling precautions that address both corrosivity/irritation risks and chemical instability.

Physicochemical Properties[6]

| Property | Value | Operational Implication |

| Molecular Weight | 201.06 g/mol | Standard stoichiometry calculations. |

| Physical State | Solid (Pale grey to white) | Dust generation is a primary exposure vector. |

| Solubility | DMSO, Ethanol, Methanol | Use compatible solvent-resistant waste containers. |

| Stability | Air/Light Sensitive | Crucial: Store under inert atmosphere (Nitrogen/Argon). |

| Reactivity | Incompatible with strong oxidizers | Risk of exothermic reaction or fire. |

GHS Hazard Classification

While specific data for this isomer varies, it falls under the general hazard profile of halogenated xylenols.

| Hazard Class | H-Code | Statement | Mechanism of Action |

| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via GI tract. |

| Skin Irritation | H315 | Causes skin irritation | Phenolic compounds denature proteins and disrupt cell membranes. |

| Eye Irritation | H319 | Causes serious eye irritation | Direct cytotoxic effect on corneal epithelium. |

| STOT-SE | H335 | May cause respiratory irritation | Mucosal inflammation from dust inhalation. |

Expert Insight: Although often labeled "Irritant," all brominated phenols should be treated as potential corrosives . The lipophilic nature of the dimethyl-substituted ring enhances skin absorption compared to simple phenol, increasing the risk of systemic toxicity upon prolonged contact.

Exposure Control & Personal Protection (PPE)

Effective protection requires a barrier strategy that accounts for the chemical's permeation potential. Standard latex gloves are insufficient for halogenated phenols.

PPE Decision Logic

Figure 1: PPE Selection Logic based on physical state and handling context.

Glove Permeation Justification

-

Nitrile (Disposable): Good for incidental splash protection against the solid.

-

Laminate (Silver Shield): Required for handling solutions, especially in DMSO or chlorinated solvents, which can act as carriers, facilitating the transport of the bromophenol through nitrile rubber.

Operational Handling & Synthesis Integration

Storage & Stability Protocol

-

Atmosphere: Store under Nitrogen (

). The presence of the electron-rich phenolic ring makes the compound susceptible to oxidative coupling (dimerization) upon exposure to air. -

Temperature: Room temperature (RT) is generally acceptable, but cool storage (

) extends shelf life by retarding oxidation. -

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Weighing & Transfer (Solid Phase)

-

Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Static Control: Use an antistatic gun if the powder is fluffy/electrostatic to prevent dispersal.

-

Technique: Do not use metal spatulas if possible; use chemically resistant plastic or glass to avoid trace metal contamination which can catalyze decomposition.

Reaction Setup (Synthesis Context)

When using this compound in Suzuki-Miyaura couplings or nucleophilic substitutions:

-

Base Incompatibility: The phenolic proton is acidic (

). When using strong bases (e.g., NaH, KOtBu), anticipate rapid deprotonation and exotherm. Add base slowly at -

Solvent Choice: Avoid protic solvents if the subsequent step involves electrophiles sensitive to moisture.

Emergency Response Protocols

First Aid: The "Phenol Protocol"

Because this is a phenol derivative, water solubility is limited, and simple flushing may be inefficient.

-

Skin Contact:

-

IMMEDIATE: Wipe off excess solid gently.

-

WASH: Flush with copious amounts of water.

-

ENHANCED DECONTAMINATION (Recommended): If available, use Polyethylene Glycol (PEG 300 or 400) or a proprietary phenol decontamination solution. Phenols are soluble in PEG, which safely extracts them from the skin pores.

-

SEEK: Medical attention if redness or burning persists.

-

-

Eye Contact:

-

Flush immediately with water or saline for 15 minutes minimum .

-

Hold eyelids apart to ensure irrigation of the entire surface.

-

Do NOT use PEG in eyes.

-

Spill Management Workflow

Figure 2: Workflow for managing spills of this compound.

Critical Note on Paper Towels: Do not use standard cellulose paper towels to clean up large spills of concentrated phenols or their solutions, as this can increase surface area for evaporation (inhalation hazard) and potentially create a combustible mixture. Use inert absorbents (vermiculite, sand).

Waste Disposal & Environmental Compliance

-

Classification: Hazardous Chemical Waste.

-

Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them, as the bromine atom requires specific incineration protocols to prevent dioxin formation.

-

Aquatic Toxicity: As a substituted phenol, this compound is toxic to aquatic life (H411). Zero discharge to drains is mandatory.

References

-

ChemScene. (2024). Safety Data Sheet: this compound (CAS 125237-08-3).[1][2] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 61734535 (Isomer Analog). Retrieved from

-

Sigma-Aldrich. (2024).[4] General Safety Handling for Brominated Phenols. Retrieved from

-

BenchChem. (2025). Technical Guide to Brominated Phenol Derivatives in Drug Development. Retrieved from

Sources

An In-depth Technical Guide to the Formation of 2-Bromo-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dimethylphenol is a substituted aromatic compound with significant potential in various fields of chemical synthesis, including pharmaceuticals and materials science. Its unique substitution pattern, featuring a bromine atom ortho to a hydroxyl group and flanked by two methyl groups, makes it a valuable intermediate for constructing more complex molecular architectures. The regioselective introduction of the bromine atom is a key challenge in its synthesis, governed by the principles of electrophilic aromatic substitution on a highly activated phenol ring. This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol for its synthesis, and a thorough characterization of the final product.

Mechanistic Insights into the Regioselective Bromination of 3,5-Dimethylphenol

The formation of this compound from 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) group of the phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1][2][3] This activation is due to the donation of a lone pair of electrons from the oxygen atom into the benzene ring's π-system through resonance.

The -OH group is also a potent ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it.[1][2][3] In the case of 3,5-dimethylphenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4.

The two methyl (-CH₃) groups at the 3 and 5 positions are also activating groups, albeit weaker than the hydroxyl group, and are also ortho, para-directors. Their directing effects align with that of the hydroxyl group, further enhancing the electron density at the C2, C4, and C6 positions.

The key to synthesizing this compound lies in controlling the regioselectivity of the bromination reaction to favor substitution at the C2 position over the C4 and C6 positions, and to prevent over-bromination which can readily occur to form di- or tri-brominated products.[4] The choice of brominating agent and reaction conditions is therefore critical. While elemental bromine (Br₂) can be used, it often leads to a mixture of products due to its high reactivity. A milder and more selective brominating agent, such as N-Bromosuccinimide (NBS), is often preferred for controlled monobromination of activated aromatic rings.[5] The use of a non-polar solvent can also help to temper the reactivity and improve selectivity.

The preference for ortho-bromination to yield the 2-bromo isomer over the 4-bromo isomer can be influenced by steric hindrance. The two methyl groups at positions 3 and 5 create a more sterically crowded environment around the C4 position compared to the C2 and C6 positions. This steric hindrance can disfavor the approach of the electrophile to the para position, leading to a higher yield of the ortho-substituted product.

Below is a diagram illustrating the mechanism of electrophilic aromatic substitution for the formation of this compound.

Caption: Electrophilic aromatic substitution mechanism for the formation of this compound.

Experimental Protocol

This protocol details a method for the selective monobromination of 3,5-dimethylphenol at the ortho position using N-Bromosuccinimide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g (10 mmol) | Purity >98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g (10 mmol) | Recrystallized from water |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | 10% aqueous solution | |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | |

| Hexane | C₆H₁₄ | 86.18 | For chromatography | |

| Ethyl acetate | C₄H₈O₂ | 88.11 | For chromatography |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 3,5-dimethylphenol in 50 mL of anhydrous dichloromethane.

-

Addition of NBS: To the stirred solution, add 1.78 g (10 mmol) of N-Bromosuccinimide in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Quenching: Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic proton ortho to both the hydroxyl and bromo groups will likely appear as a singlet at a distinct chemical shift. The other aromatic proton will also be a singlet. The two methyl groups will each give a singlet, likely with slightly different chemical shifts due to the influence of the adjacent bromine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (-OH, -Br, -CH₃). The carbon bearing the bromine atom will typically show a signal at a lower field compared to the other aromatic carbons.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration may be observed in the fingerprint region, typically below 800 cm⁻¹.

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns may include the loss of a methyl group (-15 amu) or a bromine atom (-79 or -81 amu).

Conclusion

The synthesis of this compound is a valuable process for obtaining a key building block in organic synthesis. The regioselectivity of the bromination of 3,5-dimethylphenol can be effectively controlled through the use of a mild brominating agent like N-Bromosuccinimide and appropriate reaction conditions. The mechanism is a classic example of electrophilic aromatic substitution, where the directing effects of the substituents and steric factors play a crucial role in determining the final product. Thorough characterization using modern spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.

References

-

PrepChem.com. Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Available at: [Link]

- Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.

- Johnston, H. J., McWhinnie, F. S., Landi, F., & Hulme, A. N. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(9), 14849–14863.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. US4086282A - Process for preparation of 3,5-xylenol.

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

-

ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

-

RSC Publishing. Controlling the regioselectivity of the bromolactonization reaction in HFIP. Available at: [Link]

-

Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]

-

Organic Syntheses. 1-Bromo-3-methyl-2-butanone. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

-

MassBank. 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

- Guella, G., & D'Ambrosio, M. (1998). Vicinal H-1-H-1 NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Helvetica Chimica Acta, 81(12), 2413-2426.

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. Retrieved from [Link]

Sources

Technical Guide: The Role of 2-Bromo-3,5-dimethylphenol in Benzofuran Synthesis

[1]

Executive Summary

This compound (CAS: 6968-24-7) serves as a critical regiodefined scaffold in medicinal chemistry, specifically for the construction of 4,6-dimethylbenzofuran architectures.[1] Unlike unsubstituted phenols, the fixed arrangement of the bromine atom (ortho to the hydroxyl) and the two methyl groups (meta to each other) pre-programs the substrate for highly selective annulation. This guide explores its utility in Palladium-catalyzed cross-coupling/cyclization sequences (Sonogashira-Cyclization), elucidating the mechanistic pathways that render it a preferred starting material for developing antitubercular and anticancer agents.[1]

Strategic Role & Regiocontrol

The primary value of this compound lies in its ability to enforce regiochemistry during the formation of the bicyclic benzofuran core.[1]

-

Ortho-Directing Handle: The bromine at position 2 provides a reactive site for oxidative addition by transition metals (Pd, Cu) exclusively ortho to the nucleophilic hydroxyl group.[1]

-

Steric & Electronic Locking: The methyl groups at positions 3 and 5 of the phenol translate directly to positions 4 and 6 of the benzofuran ring. This substitution pattern is often difficult to install post-cyclization due to the electronic deactivation of the benzene ring in the fused system.

-

Mapping the Transformation:

-

Phenol C2 (Br)

Becomes Benzofuran C3a (Bridgehead).[1] -

Phenol C3 (Me)

Becomes Benzofuran C4 (Methyl). -

Phenol C5 (Me)

Becomes Benzofuran C6 (Methyl).

-

Reaction Pathway Visualization

The following diagram illustrates the transformation from the phenol precursor to the benzofuran core, highlighting the atom mapping.

Figure 1: Reaction pathway converting this compound to the 4,6-dimethylbenzofuran scaffold.

Mechanistic Pathways

The synthesis predominantly follows a domino or sequential Sonogashira coupling-cyclization strategy.[1]

Phase 1: Sonogashira Coupling

The reaction initiates with the oxidative addition of a Pd(0) species into the C(sp2)-Br bond of the phenol.

-

Oxidative Addition: Pd(0) inserts between C2 and Br.[1]

-

Transmetallation: A copper-acetylide (formed in situ from a terminal alkyne and CuI) transfers the alkynyl group to the Palladium center.

-

Reductive Elimination: The C-C bond forms, yielding a 2-alkynyl-3,5-dimethylphenol .[1]

Phase 2: Heterocyclization

The pendant hydroxyl group attacks the alkyne to close the furan ring.

-

Mode: 5-exo-dig . The oxygen attacks the proximal carbon (C2 of the alkyne, adjacent to the ring) while the triple bond electrons shift to the distal carbon.

-

Catalysis: This step can be spontaneous under the basic conditions of the Sonogashira coupling or promoted by Lewis acids (Cu, Ag, Au) in a subsequent step.[1]

Figure 2: Catalytic cycle for the Pd-catalyzed annulation of this compound.[1]

Experimental Protocol

This protocol describes the synthesis of a generic 2-aryl-4,6-dimethylbenzofuran .

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)[1]

-

Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%)[1]

-

Base/Solvent: Triethylamine (Et3N) or Diethylamine (Et2NH) (used as solvent and base)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction flask and purge with Argon or Nitrogen to remove oxygen (crucial to prevent homocoupling of alkynes).

-

Charging: Add this compound (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv) to the flask.

-

Solvation: Dissolve the mixture in anhydrous Et3N (approx. 5-10 mL per gram of phenol).

-

Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe under inert atmosphere.

-

Reaction:

-

Temperature: Heat the mixture to 60–80°C .

-

Time: Monitor via TLC (typically 4–12 hours). The formation of the intermediate alkyne may be observed first, followed by the cyclized benzofuran.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a celite pad to remove metal salts. Wash with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Check: The product should show the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) in IR and the appearance of the furan C=C characteristic signals.

Applications & Data Summary

The 4,6-dimethylbenzofuran core derived from this phenol is a privileged structure in drug discovery.

| Application Area | Mechanism of Action | Key Derivative Class |

| Antitubercular | Inhibition of M. tuberculosis H37Rv | Benzofuran-oxadiazole conjugates (e.g., 2-((4,6-dimethylbenzofuran-3-yl)methyl)-1,3,4-oxadiazole) [1].[1] |

| Anticancer | Cytotoxicity against HeLa/MCF-7 lines | 2-Aryl-4,6-dimethylbenzofurans; isosteres of 4,6-dimethylindoles [2]. |

| Antioxidant | Radical scavenging | 4,6-dimethylbenzofuran-3-ones [3].[1] |

References

-

Kotresh, O., et al. "Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents."[1] Asian Journal of Chemistry, vol. 31, no.[1] 4, 2019, pp. 965-970.[1] Link

-

Mphahlele, M. J., et al. "Synthesis and biological evaluation of 2-arylbenzo[b]furans."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 33, no. 1, 2018.[2][3] Link

-

Choi, J. S., et al. "Antioxidant activity of benzofuran derivatives."[1] Archives of Pharmacal Research, vol. 33, 2010. Link

Methodological & Application

Heck reaction protocol for 2-Bromo-3,5-dimethylphenol.

Application Note: Optimized Heck Coupling Protocol for 2-Bromo-3,5-dimethylphenol

Part 1: Executive Summary & Substrate Analysis

The Challenge Coupling this compound (CAS: 7463-51-6) via the Heck-Mizoroki reaction presents a "perfect storm" of catalytic challenges. Unlike standard aryl halides, this substrate possesses three distinct deactivating features:

-

Steric Congestion (The "Orthogonal" Clash): The bromine atom at position C2 is sandwiched between a hydroxyl group at C1 and a methyl group at C3. This 1,2,3-substitution pattern creates significant steric hindrance, severely retarding the oxidative addition step.

-

Electronic Deactivation: The phenol ring is highly electron-rich due to the resonant donation of the hydroxyl group and the inductive effects of two methyl groups. This increases the bond dissociation energy of the C-Br bond, making the palladium insertion kinetically unfavorable.

-

Catalyst Poisoning: The free phenolic proton (pKa ~10) can lead to the formation of stable, off-cycle palladium-phenoxide species, effectively sequestering the active catalyst.

The Solution This protocol details a Ligand-Accelerated Catalysis (LAC) strategy. We utilize bulky, electron-rich biaryl phosphine ligands (Buchwald-type) to facilitate oxidative addition into the hindered C-Br bond while preventing phenoxide coordination.

Part 2: Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is preferred for its stability and ease of handling. It generates the active Pd(0) species in situ. |

| Ligand | SPhos (preferred) or XPhos | These ligands are electron-rich (accelerating oxidative addition into electron-rich rings) and bulky (preventing Pd-phenoxide formation). |

| Base | K₃PO₄ (anhydrous) | A mild inorganic base is crucial. It deprotonates the phenol to prevent catalyst poisoning but avoids the harshness of alkoxides which can cause side reactions. |

| Solvent | Toluene or 1,4-Dioxane | Non-polar or weakly polar solvents minimize the solvation of the bromide leaving group, tightening the transition state. |

| Temperature | 100°C - 110°C | High thermal energy is required to overcome the activation barrier imposed by the steric hindrance. |

Part 3: Experimental Protocols

Protocol A: Direct Coupling (High-Performance Method)

Use this method for direct functionalization of the free phenol.

Reagents:

-

This compound (1.0 equiv, 5 mmol)

-

Alkene (e.g., tert-butyl acrylate, styrene) (1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%) (Ligand:Pd ratio of 2:1 is critical)

-

K₃PO₄ (2.5 equiv)

-

Toluene (anhydrous, 0.2 M concentration)

Workflow:

-

Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active L-Pd(0) species.

-

Main Setup: In a reaction tube equipped with a magnetic stir bar, add the this compound and K₃PO₄.

-

Combination: Add the pre-complexed catalyst solution to the reaction tube.

-

Alkene Addition: Add the alkene and remaining toluene solvent. Seal the tube with a septum.

-

Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes (oxygen kills the active catalyst).

-

Reaction: Heat the block to 100°C. Monitor via HPLC/TLC every 2 hours.

-

Checkpoint: If conversion stalls at <50% after 4 hours, add a second portion of catalyst (1 mol%).

-

-

Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH 4 (to reprotonate the phenol). Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Protection-First Strategy (The "Reliable" Route)

Use this method if Protocol A yields <40% or if the product requires further functionalization.

-

Protection: Treat this compound with Ac₂O/Pyridine to form the Acetate or MeI/K₂CO₃ to form the Anisole .

-

Why? Capping the -OH eliminates the catalyst poisoning pathway and slightly reduces electron density on the ring, aiding oxidative addition.

-

-

Coupling: Perform the Heck reaction using standard conditions: Pd(OAc)₂ / P(o-tol)₃ / Et₃N / DMF at 120°C.

-

Deprotection: Hydrolyze the ester or cleave the ether (BBr₃) to return to the phenol.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the specific catalytic cycle adjustments required for this hindered substrate.

Caption: Catalytic cycle highlighting the competition between productive oxidative addition (yellow) and phenolic poisoning (red). Bulky ligands bias the system towards the productive pathway.

Part 5: Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (0% Conv.) | Catalyst death or O₂ poisoning. | Ensure rigorous degassing. Switch to Pd₂(dba)₃ to remove the induction period. |

| Low Conversion (<30%) | Oxidative addition failure.[1] | Increase Temp to 120°C. Switch solvent to DMAc (Dimethylacetamide). |

| Phenol Recovery High | Catalyst poisoning. | Increase SPhos loading to 10 mol%. Switch to Protocol B (Protection). |

| Pd Black Formation | Catalyst decomposition. | Ligand concentration is too low. Ensure Ligand:Pd ratio is strictly 2:1 or higher. |

Part 6: References

-

Mizoroki, T., et al. (1971). "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan. Link

-

Heck, R. F., & Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides." Journal of Organic Chemistry. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Authoritative review on bulky ligands for hindered substrates). Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of the American Chemical Society. (Establishes SPhos efficacy for hindered/electron-rich systems). Link

-

Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective." Organic & Biomolecular Chemistry. Link

Sources

Application Note: Precision O-Alkylation of 2-Bromo-3,5-dimethylphenol

Topic: O-alkylation of 2-Bromo-3,5-dimethylphenol reaction conditions. Content Type: Detailed Application Note & Protocol. Audience: Synthetic Chemists, Process Development Scientists.

Executive Summary & Strategic Analysis

The O-alkylation of This compound (CAS: 7463-51-6) is a pivotal transformation in the synthesis of agrochemicals and pharmaceutical intermediates. This substrate presents a unique dichotomy of reactivity:

-

Electronic Activation: The phenolic hydroxyl is acidified by the electron-withdrawing ortho-bromine (inductive effect, -I), theoretically facilitating deprotonation.

-

Steric Deactivation: The ortho-bromine atom (Van der Waals radius ~1.85 Å) and the meta-methyl group create a congested environment around the nucleophilic oxygen. This steric bulk can retard SN2 attack, particularly with secondary electrophiles.

This guide details two optimized protocols to navigate these constraints: a Cesium-Promoted Williamson Ether Synthesis (for primary alkyl halides) and a Mitsunobu Coupling (for sterically demanding or sensitive alcohols).

Reaction Mechanics & Retro-Analysis

To maximize yield, we must analyze the competing factors. The ortho-bromo substituent prevents the formation of tight ion pairs, necessitating a cation that effectively dissociates the phenoxide.

Mechanism: The "Cesium Effect"

While Potassium Carbonate (

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the role of the cesium cation in exposing the nucleophile.

Protocol A: Cesium-Promoted Alkylation (Primary Method)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and robust secondary halides. Key Advantage: High conversion rates (>95%) despite steric hindrance.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Notes |

| This compound | 1.0 | Substrate | Solid, mp 78-80°C. |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Use Iodides for faster kinetics. |

| Cesium Carbonate ( | 1.5 - 2.0 | Base | Grind to fine powder before use. |

| DMF (N,N-Dimethylformamide) | 10 V | Solvent | Anhydrous grade (<0.1% |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of Nitrogen (

).

-

-

Solubilization:

-

Charge This compound (1.0 equiv) and anhydrous DMF (10 volumes relative to phenol mass).

-

Stir until fully dissolved.

-

-

Deprotonation:

-

Add

(1.5 equiv) in a single portion. -

Observation: The suspension may turn slightly yellow/orange as the phenoxide forms.

-

Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

-

Temperature Control:

-

For Methyl Iodide: Stir at RT (exothermic).

-

For Benzyl Bromide/Ethyl Bromide: Heat to 60°C .

-

For Secondary Halides (e.g., Isopropyl Bromide): Heat to 80-90°C .

-

-

-

Monitoring:

-

Workup (Aqueous Extraction):

-

Cool reaction to RT.

-

Pour mixture into Ice-Water (20 volumes).

-

Extract with Ethyl Acetate (

volumes). -

Wash combined organics with Water (

) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-